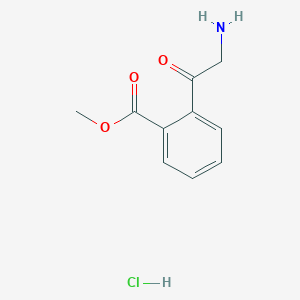

![molecular formula C22H17N5O2S B2410241 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione CAS No. 838612-01-4](/img/structure/B2410241.png)

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

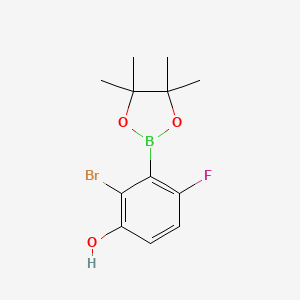

The compound “2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This results in new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of this compound is derived from the benzo[de]isoquinoline-1,3-dione system . It contains an amino group, which is introduced through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This leads to the formation of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique

- Researchers have investigated the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), has been studied . Further exploration of its mechanism of action and potential as a targeted therapy is warranted.

- The compound exhibits significant antioxidant activity, as demonstrated by its behavior toward hydrazine, resulting in the formation of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine . Understanding its radical-scavenging properties could have implications for oxidative stress-related diseases.

- Novel red TADF emitters, such as 6-(10H-phenoxazin-10-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PXZ-NAI) and 6-(10H-phenothiazin-10-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PTZ-NAI), have been synthesized using this compound . These materials hold promise for applications in organic light-emitting diodes (OLEDs).

- Through molecular docking simulations, compound 24 has shown favorable binding interactions with specific amino acid residues (Arg184 and Lys179) . These insights can guide further drug design efforts.

- Derivatives of the benzo[de]isoquinoline-1,3-dione system have been functionalized to create imines, amines, thioureas, and hydrazones . These compounds may find applications as chemosensors or in materials science.

Anticancer Properties

Antioxidant Activity

Thermally Activated Delayed Fluorescence (TADF)

Molecular Docking Studies

Hybrid Materials and Chemosensors

Mécanisme D'action

Orientations Futures

The future directions for this compound could involve further investigation into its chemosensor selectivity in the determination of anions . Additionally, the synthesis process could be optimized, and the compound could be further functionalized to create imines, amines, thioureas, and hydrazones .

Propriétés

IUPAC Name |

2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXNYDXJMUFWLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)